Product packaging for 4-Nitrosobenzamide(Cat. No.:CAS No. 54441-14-4)

4-Nitrosobenzamide

Cat. No.: B13935982
CAS No.: 54441-14-4
M. Wt: 150.13 g/mol
InChI Key: MTQVCSMMHKUIMU-UHFFFAOYSA-N
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Description

4-Nitrosobenzamide is a chemical compound of significant interest in organic synthesis and pharmaceutical research, serving as a versatile building block for the development of more complex molecules. Its structure, featuring both an amide group and a nitroso functional group, makes it a valuable intermediate in medicinal chemistry. Researchers utilize this compound in the synthesis of various bioactive compounds, including those explored for antidiabetic applications, where similar benzamide derivatives have shown inhibitory activity against enzymes like α-glucosidase and α-amylase . The compound's reactivity also lends itself to the creation of specialized polymers and dyes within material science . Furthermore, it acts as a key precursor in the preparation of other important chemicals, such as 4-aminobenzamide, which is a crucial intermediate for light-resistant azo pigments and dyes . The synthesis of this compound can be achieved through methods developed for analogous compounds, which aim for high yield and simplified technology . As a standard practice, the structural identity of compounds derived from this compound is confirmed through spectral means, including 1H NMR and 13C NMR . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O2 B13935982 4-Nitrosobenzamide CAS No. 54441-14-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54441-14-4

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

4-nitrosobenzamide

InChI

InChI=1S/C7H6N2O2/c8-7(10)5-1-3-6(9-11)4-2-5/h1-4H,(H2,8,10)

InChI Key

MTQVCSMMHKUIMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N)N=O

Origin of Product

United States

Mechanistic Organic Chemistry of 4 Nitrosobenzamide and Its Redox Transformations

Electron Transfer Pathways and Nitro Group Reduction Mechanisms

The reduction of the nitro group in nitroaromatic compounds, including 4-nitrosobenzamide, is a stepwise process that can proceed through different intermediates depending on the reaction conditions. orientjchem.org The generally accepted mechanism involves the initial formation of a nitroso intermediate, followed by further reduction to a hydroxylamine (B1172632), and finally to an amine. orientjchem.org

Formation of Hydroxylamine and Amine Metabolites

The reduction of a nitro group to an amine is a six-electron process that proceeds through nitroso and hydroxylamine intermediates. In biological systems and certain chemical reductions, these intermediates can be isolated. For instance, the reduction of some nitroaromatic compounds by enzymes or specific chemical reagents can lead to the formation of stable hydroxylamine derivatives. google.comnih.govconicet.gov.ar The hydroxylamine can then be further reduced to the corresponding amine. nih.gov The stability and reactivity of the hydroxylamine intermediate are crucial in determining the final product distribution. researchgate.net In some cases, the hydroxylamine can undergo further reactions, such as esterification, which can lead to DNA-reactive species. google.comnih.gov The formation of both hydroxylamine and amine metabolites has been observed in the reduction of various nitroaromatic compounds. nih.gov

Role of Reducing Agents in Nitroso Compound Transformations

A variety of reducing agents can be employed to transform nitroso compounds, each with its own set of advantages and disadvantages concerning cost, handling, and environmental impact. unimi.it Common reducing agents include:

Catalytic Hydrogenation: Metals like palladium, platinum, or nickel are used as catalysts for the reduction of nitro groups using hydrogen gas. vulcanchem.com This method is atom-efficient and widely used in industrial processes. unimi.it

Chemical Reducing Agents: Reagents such as sodium dithionite, iron in acidic conditions, sodium borohydride (B1222165), and lithium aluminum hydride are also effective. unimi.itvulcanchem.comlibretexts.org The choice of reagent can influence the selectivity of the reduction, allowing for the transformation of the nitro group while preserving other functional groups. libretexts.org For example, sodium borohydride is a milder reducing agent than lithium aluminum hydride and will not reduce carboxylic acid derivatives. libretexts.org

Transfer Hydrogenation: This method utilizes hydrogen donors like hydrazine (B178648) or formic acid in the presence of a catalyst. unimi.it

The choice of reducing agent and reaction conditions can significantly impact the reaction pathway and the final products. libretexts.org For instance, the reduction of N,N-dimethyl-4-nitrobenzamide with certain catalysts can selectively reduce the nitro group to an amine, while others may preferentially reduce the carbonyl group.

Nucleophilic and Electrophilic Reactivity Profiles of the Nitroso Group

The nitroso group exhibits both nucleophilic and electrophilic character, contributing to its diverse reactivity. The electron-withdrawing nature of the nitro group makes the aromatic ring of this compound electron-deficient, influencing its reactivity in substitution reactions. vulcanchem.com This electronic effect is a key factor in its utility as a building block in organic synthesis. cymitquimica.com

The nitrogen atom of the nitroso group can act as a nucleophile, while the oxygen atom can act as an electrophile. This dual reactivity allows nitroso compounds to participate in a variety of reactions, including cycloadditions and reactions with nucleophiles and electrophiles. The presence of the benzamide (B126) group further modifies the electronic properties and reactivity of the nitroso moiety.

Derivatives of 4-nitrobenzamide (B147303) have been synthesized to act as electrophilic halogenating agents. For example, N-acetoxy-N-bromo-4-nitrobenzamide and N-acetoxy-N-chloro-4-nitrobenzamide serve as efficient reagents for the bromination and chlorination of electron-rich aromatic systems, respectively. atomfair.comenamine.net The electron-withdrawing nitro group enhances the reactivity of the N-halogen moiety. atomfair.com

Intramolecular Rearrangements and Fragmentation Pathways

The fragmentation of benzamide derivatives under mass spectrometry conditions provides insights into their structural features. For N-substituted 4-nitrobenzamides, characteristic fragmentation pathways involve the cleavage of the amide bond. mdpi.comresearchgate.net For example, the fragmentation of N-(2,2-diphenylethyl)-4-nitrobenzamide leads to the formation of a stable (4-nitrobenzylidyne)oxonium cation and a 2,2-diphenylethan-1-ylium cation. mdpi.com Another significant fragmentation pathway involves the cleavage of the N-C bond. mdpi.com Tandem mass spectrometry (MS/MS) can be used to distinguish between different fragmentation pathways.

The von Richter reaction, a transformation of aromatic nitro compounds with potassium cyanide, involves a series of intramolecular rearrangements. wikipedia.org The proposed mechanism includes the formation of an ortho-nitroso benzamide intermediate, which then undergoes cyclization and subsequent rearrangement to yield a benzoic acid derivative. wikipedia.orgacs.org

Ene Reactions of Nitroso Compounds: Theoretical and Experimental Investigations of Diradical Intermediates

The ene reaction of nitroso compounds is a subject of ongoing mechanistic investigation. ucl.ac.uk Theoretical studies, using methods like B3LYP/6-31G*, suggest that the reaction proceeds through a stepwise mechanism involving a polarized diradical intermediate. nih.govacs.org This intermediate is neither a pure closed-shell polar species nor a pure diradical and is stabilized by polar solvents. nih.gov

The formation of this diradical intermediate is considered the rate-determining step. pku.edu.cnillinois.edu This intermediate has unusually high rotational barriers compared to product formation. acs.org An alternative pathway involving an aziridine (B145994) N-oxide intermediate has also been proposed, though it may be a bystander on the main reaction pathway. nih.govacs.org DFT calculations have been employed to investigate the stepwise nature of nitroso-ene cyclizations, revealing the formation of diradical or zwitterionic intermediates. pku.edu.cn The first step, C-N bond formation, is typically rate-determining, followed by a rapid hydrogen transfer. pku.edu.cn

Reaction Kinetics and Thermodynamic Considerations in this compound Transformations

The study of reaction kinetics provides quantitative information about the rates of chemical transformations. For the synthesis of 4-nitrobenzamide from 4-nitrobenzoic acid and ammonia (B1221849), the reaction rate and yield are influenced by the catalyst concentration. researchgate.net Understanding the kinetics is essential for optimizing reaction conditions to control material properties like phase composition and microstructure. numberanalytics.com Kinetic models can be used to simulate reaction pathways and predict the stabilization of intermediates. researchgate.net

Thermodynamic considerations are crucial for understanding the feasibility and spontaneity of chemical reactions. uobabylon.edu.iqconcordia.ca The Gibbs free energy change (ΔG) determines whether a reaction will proceed spontaneously. mdpi.com For endothermic reactions, manipulating temperature and reactant concentrations can drive the reaction forward. mdpi.com Thermodynamic analysis of solubility and melting properties provides insights into the stability of different solid-state forms (polymorphs) and their phase equilibria. diva-portal.org

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Nitrosobenzamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of 4-nitrobenzamide (B147303) is characterized by distinct signals corresponding to its aromatic and amide protons. The aromatic region typically displays a set of two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The strong electron-withdrawing nature of the nitro group and the carbonyl group deshields the aromatic protons, causing them to resonate at a downfield chemical shift, generally between 8.0 and 8.4 ppm. mdpi.comrsc.orgbeilstein-journals.org For instance, in a DMSO-d₆ solution, the aromatic protons of N-(3-chlorophenethyl)-4-nitrobenzamide appear as an AA'BB' pattern between δ 8.33-8.40 ppm and δ 8.04-8.13 ppm. mdpi.com The amide protons (-NH₂) of the parent 4-nitrobenzamide are typically observed as a broad singlet, with a chemical shift that can be highly dependent on the solvent and concentration. ijpbs.com

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C=O) of the amide group gives a characteristic signal in the downfield region, typically around δ 165.0 ppm. mdpi.com The aromatic carbons also show distinct signals; the carbon atom bearing the nitro group (C-NO₂) is significantly deshielded, while the carbon attached to the amide group (C-C=O) also appears downfield. For example, in N-(2,6-diisopropylphenyl)-4-nitrobenzamide, the carbonyl carbon resonates at δ 165.10 ppm, and the aromatic carbons appear at δ 149.72 (C-NO₂), 139.70 (C-C=O), 129.04, and 123.79 ppm. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 4-Nitrobenzamide Derivatives.
CompoundSolvent¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)Source
N-(tert-Butyl)-4-nitrobenzamideCDCl₃8.22 (d, 2H), 7.87 (d, 2H), 6.16 (br s, 1H, NH), 1.48 (s, 9H)164.9 (C=O), 149.2 (C-NO₂), 141.5, 127.9, 123.6, 52.2, 28.7 rsc.org
N-Benzyl-4-nitrobenzamideCDCl₃8.27 (d, 2H), 7.95 (d, 2H), 7.41–7.29 (m, 5H), 6.54 (s, 1H, NH), 4.66 (d, 2H)164.8 (C=O), 148.7 (C-NO₂), 139.7, 138.1, 128.3, 128.0, 127.1, 126.7, 122.7, 43.2 beilstein-journals.org
N-(2,6-dimethylphenyl)-4-nitrobenzamideCDCl₃8.27 (d, 2H), 8.01 (d, 2H), 7.73 (s, 1H, NH), 7.17 (t, 1H), 7.12 (d, 2H), 2.24 (s, 6H)164.1 (C=O), 149.7 (C-NO₂), 139.7, 135.5, 133.2, 128.4, 127.9, 123.9, 18.4 rsc.org
N-(3-chlorophenethyl)-4-nitrobenzamideDMSO-d₆8.95 (t, 1H, NH), 8.40–8.33 (m, 2H), 8.13–8.04 (m, 2H), 7.40–7.27 (m, 4H), 3.59 (ddd, 2H), 2.94 (t, 2H)165.05 (C=O), 149.43 (C-NO₂), 142.44, 140.59, 133.39, 130.59, 129.06, 129.03, 127.96, 126.62, 124.00, 41.09, 34.81 mdpi.com

While 1D NMR spectra identify the types of protons and carbons, 2D NMR experiments reveal how these atoms are connected.

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled, typically those on adjacent carbons (²J or ³J coupling). sdsu.edu For a 4-nitrobenzamide derivative, a COSY spectrum would show cross-peaks connecting the signals of adjacent aromatic protons and, in N-alkyl derivatives, correlations between protons along the alkyl chain. emerypharma.com This is crucial for assigning specific protons within a spin system.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbons to which they are directly attached (¹J coupling). sdsu.eduyoutube.com An HSQC spectrum of 4-nitrobenzamide would show a cross-peak connecting each aromatic proton signal to its corresponding aromatic carbon signal on the other axis. emerypharma.com This provides an unambiguous link between the ¹H and ¹³C assignments.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy probes the molecular vibrations of a sample, providing a characteristic "fingerprint" based on its functional groups. Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques; FT-IR is sensitive to vibrations that cause a change in dipole moment (e.g., polar bonds like C=O), while Raman is sensitive to vibrations that cause a change in polarizability (e.g., symmetric bonds like C-C in a ring). youtube.com

The key functional groups in 4-nitrobenzamide, the primary amide (-CONH₂) and the nitro group (-NO₂), give rise to strong and characteristic absorption bands in the FT-IR spectrum.

Amide Group Vibrations: The primary amide group has several characteristic vibrations. The N-H stretching vibrations typically appear as two bands in the region of 3100-3400 cm⁻¹. The C=O stretching vibration (Amide I band) is very intense and is found in the 1630-1695 cm⁻¹ range. nih.gov The N-H bending vibration (Amide II band) occurs around 1600-1640 cm⁻¹. For example, in N-(tert-butyl)-4-nitrobenzamide, the N-H stretch is observed at 3330 cm⁻¹ and the C=O stretch at 1643 cm⁻¹. rsc.org

Nitro Group Vibrations: The nitro group is characterized by two strong stretching vibrations: the asymmetric stretch (νas) typically between 1500-1590 cm⁻¹ and the symmetric stretch (νs) between 1300-1380 cm⁻¹. nih.gov These bands are often very intense in the IR spectrum. For N-(2,6-diisopropylphenyl)-4-nitrobenzamide, these are observed at 1522 cm⁻¹ and 1342 cm⁻¹, respectively. rsc.org

Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹) for 4-Nitrobenzamide and its Derivatives.
Vibrational ModeTypical Range (cm⁻¹)Observed Frequency (cm⁻¹) in DerivativesSource
N-H Stretch3100-34003305, 3237 rsc.org
C-H Stretch (Aromatic)3000-31003105, 3078 rsc.org
C=O Stretch (Amide I)1630-16951648, 1650 rsc.org
NO₂ Asymmetric Stretch1500-15901522, 1527 rsc.org
NO₂ Symmetric Stretch1300-13801342, 1349 rsc.org
C-N Stretch1200-13501286 rsc.org

Modern computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for interpreting vibrational spectra. niscpr.res.in By calculating the theoretical vibrational frequencies of a proposed structure, researchers can make more confident assignments of the experimental FT-IR and Raman bands. tandfonline.comtandfonline.com Methods like B3LYP and B3PW91 are commonly used for this purpose. tandfonline.com

These calculations not only predict the frequency of a vibration but also its intensity and the specific atomic motions involved, known as the Potential Energy Distribution (PED). tandfonline.com For complex molecules or in cases of overlapping bands, comparing the experimental spectrum to the computationally predicted one can help resolve ambiguities and confirm the structural assignment. niscpr.res.inmuthayammal.in This is particularly useful for distinguishing between isomers, such as o-, m-, and p-nitrobenzamide, which have distinct calculated and experimental vibrational fingerprints. muthayammal.in

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and offers structural clues based on how the molecule fragments. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy. mdpi.com

Upon ionization, the 4-nitrobenzamide molecule forms a molecular ion (M⁺˙). This ion is often unstable and breaks down into smaller, characteristic fragment ions. The analysis of these fragments helps to piece together the original structure. For N-substituted 4-nitrobenzamide derivatives, fragmentation commonly occurs around the amide bond. mdpi.com

Key fragmentation pathways include:

Amide Bond Cleavage: This can lead to the formation of a (4-nitrobenzylidyne)oxonium ion at m/z 150. mdpi.com This ion is resonance-stabilized and often results in an intense peak.

Sigma Bond Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group can produce a 4-nitrobenzamidic cation at m/z 167. mdpi.com

Loss of Nitro Group Components: The molecular ion can lose components of the nitro group. A common fragmentation is the loss of a nitro radical (•NO₂), leading to a fragment at M-46, or the loss of a nitric oxide radical (•NO), giving a fragment at M-30. mdpi.comyoutube.com Subsequent loss of a carbon monoxide (CO) molecule from the m/z 150 fragment can produce an ion at m/z 120, which can further fragment to an ion at m/z 92. mdpi.com

Table 3: Common Mass Spectrometry Fragments for 4-Nitrobenzamide Derivatives.
m/z ValueProposed Fragment Ion StructureSource
166[C₇H₆N₂O₃]⁺˙ (Molecular Ion of 4-Nitrobenzamide) nih.gov
150[(O=C)-C₆H₄-NO₂]⁺ (4-nitrobenzoyl cation) mdpi.com
120[C₇H₄O₂]⁺˙ (Fragment from m/z 150 after loss of NO) mdpi.com
104[C₇H₄O]⁺˙ (Benzoyl cation fragment)
92[C₆H₄]⁺˙ (Benzyne radical cation) mdpi.com
76[C₆H₄]⁺ (Benzyne cation)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool for the precise determination of the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) to a high degree of accuracy. bioanalysis-zone.cominnovareacademics.in Unlike nominal mass spectrometry, which provides integer masses, HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas. bioanalysis-zone.com This capability is crucial for the unambiguous identification of 4-nitrosobenzamide and its derivatives, especially in complex matrices.

The exact mass of a molecule is calculated by summing the precise masses of its constituent isotopes. For instance, while both cysteine and benzamide (B126) have a nominal mass of 121, their exact masses differ, allowing HRMS to differentiate them. bioanalysis-zone.com This high level of precision, often to within 0.001 atomic mass units, allows for the confident determination of a compound's elemental formula. innovareacademics.in HRMS instruments such as Time-of-Flight (ToF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) provide the necessary resolution for these measurements. innovareacademics.in

Table 1: Theoretical Exact Mass of this compound

Molecular FormulaConstituent ElementsIsotopic MassCalculationTheoretical Exact Mass (m/z)
C₇H₆N₂O₂7 x Carbon12.0000007 x 12.000000 = 84.000000150.04293
6 x Hydrogen1.0078256 x 1.007825 = 6.046950
2 x Nitrogen14.0030742 x 14.003074 = 28.006148
2 x Oxygen15.9949152 x 15.994915 = 31.989830

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a specific precursor ion and analyzing the resulting product ions. wikipedia.orgnationalmaglab.org This method provides valuable information about the connectivity of atoms within the molecule, aiding in its structural elucidation. mdpi.com The process involves selecting a precursor ion with a specific m/z ratio, subjecting it to fragmentation through methods like collision-induced dissociation (CID), and then analyzing the masses of the resulting fragment ions. wikipedia.orgmdpi.com

Table 2: Plausible Fragmentation Pathways for this compound in MS/MS

Precursor Ion (m/z)Fragmentation ProcessProduct Ion (m/z)Neutral Loss
150.04Loss of nitroso group120.03NO
150.04Loss of amide group106.02CONH₂
120.03Loss of carbonyl group92.05CO
106.02Loss of cyanic acid76.04HNCO

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a molecule. shu.ac.uk This absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones, a process known as an electronic transition. libretexts.org The wavelength at which absorption occurs (λmax) and the intensity of the absorption (molar absorptivity, ε) provide insights into the electronic structure and extent of conjugation within a molecule. azooptics.com

Molecules with chromophores, which are functional groups containing valence electrons with low excitation energies, absorb light in the UV-Vis region. shu.ac.uk In this compound, the nitroso group, the benzamide group, and the benzene ring all act as chromophores. The presence of a conjugated π system, where p-orbitals on adjacent atoms overlap, leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org This results in absorption at longer wavelengths.

The electronic spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* transitions. shu.ac.uklibretexts.org The π → π* transitions, which are typically more intense, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions, which are generally less intense, involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital. shu.ac.uk The position and intensity of these absorption bands can be influenced by the solvent polarity. uomustansiriyah.edu.iq

Table 3: Expected UV-Vis Absorption Data for this compound

Electronic TransitionTypical Wavelength Range (nm)Expected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Chromophore
π → π200 - 4001,000 - 10,000Benzene ring, Nitroso group, Carbonyl group
n → π250 - 50010 - 100Nitroso group, Carbonyl group

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

For this compound and its derivatives, X-ray crystallography can reveal crucial details about the molecular geometry, including the planarity of the benzene ring and the orientation of the nitroso and amide substituents. This information is vital for understanding the steric and electronic effects within the molecule.

Table 4: Representative Hydrogen Bond Data from Related Structures

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)Reference
N—H⋯O~0.86~2.0-2.2~2.8-3.0~150-170 researchgate.netresearchgate.net
C—H⋯O~0.93-0.97~2.3-2.6~3.2-3.5~130-160 researchgate.net

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. ajol.info It partitions the crystal space into regions where the electron density of a promolecule (the sum of spherical atomic densities) is greater than that of all other molecules. This analysis provides a graphical representation of the close contacts between neighboring molecules.

For various benzamide derivatives, Hirshfeld surface analysis has been employed to confirm the dominance of hydrogen bonding and van der Waals interactions in the crystal packing. mdpi.comdiva-portal.org The analysis generates two-dimensional fingerprint plots that summarize the types and relative contributions of different intermolecular contacts. For instance, in N-(4-methyl phenyl)-2-(3-nitro-benzamide) benzamide, H···H and H···O/O···H interactions are the primary contributors to the crystal packing. ajol.infoajol.info This quantitative approach provides a deeper understanding of the forces that govern the self-assembly of molecules in the solid state.

Computational and Theoretical Studies on 4 Nitrosobenzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of many-body systems, such as atoms and molecules. wikipedia.org It is a widely used tool in chemistry and materials science for predicting molecular geometries, vibrational frequencies, and various electronic properties. wikipedia.orgaps.org DFT calculations focus on the electron density, a function of spatial coordinates, to determine the properties of a system. wikipedia.org The choice of the exchange-correlation functional is a critical aspect of DFT calculations as it significantly impacts their accuracy. aps.org

In the context of 4-Nitrosobenzamide, DFT calculations are instrumental in optimizing the molecular geometry to find its most stable conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is achieved. atomistica.online These calculations also provide insights into the electronic structure, which governs the molecule's reactivity and spectroscopic behavior. rsc.org Studies on related benzamide (B126) derivatives have successfully employed DFT methods, often in conjunction with experimental techniques like X-ray diffraction, to validate the computed structures. researchgate.nettandfonline.com For instance, research on N-(4-Bromophenyl)-4-nitrobenzamide utilized various DFT methods, including B3LYP, B3PW91, and MPW1PW91, to perform geometry optimization. tandfonline.comtandfonline.com

Prediction of Molecular Geometries and Vibrational Frequencies

A key application of DFT is the prediction of molecular geometries, including bond lengths and angles, and the calculation of vibrational frequencies. atomistica.online Once the geometry of a molecule like this compound is optimized to an energy minimum, a vibrational frequency calculation can be performed. atomistica.online These calculations involve computing the Hessian matrix, which contains the second derivatives of energy with respect to atomic displacements. atomistica.online The resulting frequencies correspond to the different vibrational modes of the molecule and can be directly compared with experimental data from infrared (IR) and Raman spectroscopy to characterize and identify the compound. atomistica.online

For related molecules, such as various p-nitrobenzamide and N-phenyl benzamide derivatives, theoretical vibrational frequencies calculated using DFT have shown good agreement with experimental results. researchgate.nettandfonline.comtandfonline.com For example, in a study on N-(4-Bromophenyl)-4-nitrobenzamide, the calculated vibrational frequencies showed excellent correlation with the experimental FTIR and FT-Raman spectra. tandfonline.comtandfonline.com Discrepancies between calculated and experimental values are sometimes observed, for instance, in C-H bond lengths, which can be attributed to the limitations of experimental techniques like X-ray diffraction in accurately locating hydrogen atoms. tandfonline.comtandfonline.com The presence of imaginary frequencies in a calculation indicates that the structure is not a true minimum on the potential energy surface. atomistica.online

Below is a representative data table illustrating the kind of geometrical parameters that can be obtained from DFT calculations for a molecule similar to this compound.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for a Benzamide Derivative.
ParameterCalculated Value (Å or °)
C-C (aromatic)1.397 - 1.410 Å
C-H (aromatic)1.080 - 1.088 Å
C=O~1.25 Å
C-N (amide)~1.35 Å
N-O (nitroso)~1.22 Å
C-C-C (aromatic)~120°
O-C-N (amide)~122°

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. tandfonline.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.govmdpi.com A small energy gap suggests that the molecule is more polarizable and chemically reactive. nih.govijarset.com

For this compound, the analysis of its FMOs would reveal the distribution of electron density and identify the regions most likely to participate in chemical reactions. DFT calculations are commonly used to compute the energies of the HOMO and LUMO. researchgate.nettandfonline.com For instance, in a study of N-(4-Bromophenyl)-4-nitrobenzamide, the HOMO-LUMO gap was calculated using different DFT methods, providing insights into its reactive nature. tandfonline.comtandfonline.com The energy gap is also a factor in determining the electronic absorption properties of a molecule. researchgate.net

Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Benzamide Derivative calculated by different DFT methods.
MethodHOMO (eV)LUMO (eV)Energy Gap (eV)
B3LYP-7.01-4.602.41
B3PW91-7.52-4.513.01
MPW1PW91-7.85-4.503.35

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netresearchgate.net It is a visual representation of the charge distribution around a molecule, mapped onto its electron density surface. chemrxiv.org The MEP at a given point represents the force experienced by a positive test charge, providing a map of electrostatic potential. chemrxiv.org Different colors on the MEP map indicate different potential values: red typically represents regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net

For this compound, an MEP map would highlight the electronegative oxygen atoms of the nitroso and amide groups as regions of high electron density (red), making them likely sites for interaction with electrophiles or for hydrogen bonding. researchgate.netchemrxiv.org Conversely, the hydrogen atoms of the amide group would likely show positive potential (blue). researchgate.net This type of analysis has been successfully applied to various benzamide derivatives to understand their reactivity and intermolecular interactions. researchgate.nettandfonline.comtandfonline.com

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational changes and dynamic behavior of molecules like this compound. mdpi.compensoft.net These simulations are particularly useful for exploring the conformational landscape, identifying stable and transient structures, and understanding how the molecule behaves in different environments, such as in solution. mdpi.comcumbria.ac.uk

For benzamide derivatives, MD simulations have been employed to investigate the stability of ligand-protein complexes, which is crucial in drug design. nih.govnih.govnih.gov Parameters such as the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration (Rg), and solvent-accessible surface area (SASA) are often analyzed to assess the stability and flexibility of the molecule and its complexes during the simulation. pensoft.net For instance, MD simulations of indole-based benzamides targeting estrogen receptors were used to confirm the stability of the docked complexes over a 100-nanosecond timescale. pensoft.net Such simulations can reveal the dynamic nature of hydrogen bonds and other interactions that are critical for molecular recognition and binding. mdpi.comcumbria.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or other properties. mdpi.comsciforum.netsciforum.net By analyzing a dataset of compounds with known activities, QSAR models can identify the key molecular features (descriptors) that influence the activity. mdpi.comnih.gov These models can then be used to predict the activity of new, untested compounds, thereby guiding the design of more potent and selective molecules. sciforum.netsciforum.net

For classes of compounds like nitroso compounds, QSAR studies have been conducted to predict properties such as carcinogenic potency and acute oral toxicity. mdpi.comsciforum.netnih.gov These studies often use a variety of molecular descriptors, including those calculated from quantum chemistry methods, to represent the structural and electronic features of the molecules. mdpi.com For example, a QSAR model for the acute oral toxicity of N-nitroso compounds found that polarizability and ionization potential were significant factors. mdpi.com While specific QSAR models for this compound are not detailed in the provided search results, the principles of QSAR could be applied to a series of related benzamides to understand the structural requirements for a desired activity, thereby establishing design principles for novel derivatives. nih.govresearchgate.net

Reactivity Indices and Chemical Hardness/Softness Assessments

Based on DFT, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. researchgate.netdergipark.org.tr These descriptors include electronegativity (χ), chemical potential (µ), chemical hardness (η), and chemical softness (S). mdpi.comijarset.com Electronegativity describes the ability of a molecule to attract electrons, while chemical potential indicates the tendency of electrons to escape from the system. dergipark.org.tr

Chemical hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. A "hard" molecule has a large HOMO-LUMO gap and is less reactive, whereas a "soft" molecule has a small HOMO-LUMO gap and is more reactive. ijarset.comchemtools.org Chemical softness (S) is the reciprocal of hardness. dergipark.org.tr These indices are calculated from the energies of the HOMO and LUMO using the principles of Koopman's theorem. ijarset.comresearchgate.net For this compound, calculating these reactivity indices would provide a quantitative measure of its stability and reactivity, complementing the qualitative insights from FMO and MEP analyses. mdpi.comijarset.com These descriptors are valuable for comparing the reactivity of a series of related compounds and for understanding their chemical behavior. dergipark.org.tr

Non-Covalent Interaction (NCI) Analysis in this compound Systems

The resulting visualizations typically use colored isosurfaces to represent different types of interactions:

Blue surfaces indicate strong, attractive interactions such as hydrogen bonds.

Green surfaces denote weaker van der Waals interactions.

Red surfaces signify repulsive interactions, often found in sterically hindered regions.

Research on a series of aromatic C-nitroso compounds has highlighted the significant role of a diverse array of non-covalent interactions in their solid-state structures. These interactions include hydrogen bonding (such as O–H⋯O, C–H⋯O, N–H⋯O), halogen bonding (C–H⋯F), and π–π stacking interactions, which direct the formation of various supramolecular assemblies. rsc.org

For amide-containing nitrosoarenes, like this compound, there is a potential for competitive hydrogen bonding. The amide group (–CONH₂) provides both a hydrogen bond donor (the N-H protons) and a hydrogen bond acceptor (the carbonyl oxygen). The nitroso group (–NO) also presents a potential hydrogen bond acceptor site at its oxygen atom. Therefore, intermolecular hydrogen bonds of the N–H⋯O=C and N–H⋯O=N types are expected to be significant in the crystal lattice of this compound. rsc.org

Furthermore, studies on other benzamide derivatives have employed NCI analysis to elucidate the nature and energetics of various non-covalent contacts. These analyses have revealed the importance of C–H⋯π interactions, where a C-H bond interacts with the π-system of the aromatic ring, and lone pair⋯π interactions. rsc.orgconicet.gov.ar In the context of this compound, the aromatic ring can participate in π–π stacking interactions with adjacent molecules and also act as a receptor for C–H⋯π interactions.

A hypothetical NCI analysis of a this compound dimer would likely reveal the following features:

Type of InteractionInteracting GroupsExpected NCI Visualization
Hydrogen Bonding Amide N-H and Carbonyl OStrong attractive (blue) isosurface
Amide N-H and Nitroso OStrong attractive (blue) isosurface
π–π Stacking Aromatic rings of adjacent moleculesBroad, delocalized (green) isosurface
C–H⋯π Interactions Aromatic C-H and adjacent aromatic ringWeak attractive (green) isosurface
van der Waals Forces General intermolecular contactsWeak (green) isosurfaces

It is important to note that the specific nature and relative strengths of these interactions would be influenced by the steric and electronic properties of the nitroso and benzamide functionalities. rsc.org The interplay of these various non-covalent forces ultimately dictates the three-dimensional arrangement of this compound molecules in the solid state. Detailed NCI analysis, when performed, would provide precise information on the location and character of these interactions, offering valuable insights into the molecule's structural chemistry.

Molecular Interactions of 4 Nitrosobenzamide with Biological Systems: a Mechanistic Perspective

Enzymatic Bioreduction Mechanisms by Nitroreductases

The transformation of nitroaromatic compounds within biological systems is predominantly carried out by a class of enzymes known as nitroreductases (NTRs). creative-biolabs.com These enzymes are flavoproteins that catalyze the reduction of nitro groups to their corresponding hydroxylamino or amino derivatives using nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphate (B84403) (NADPH) as an electron source. oup.comresearchgate.net 4-Nitrosobenzamide is a crucial, albeit often short-lived, intermediate in the two-electron reduction pathway of a parent 4-nitrobenzamide (B147303) compound, where the nitro group is first reduced to a nitroso group and then subsequently to a hydroxylamine (B1172632). mdpi.comvu.ltnih.gov

R-NO₂ + 2e⁻ + 2H⁺ → R-NO + H₂O

R-NO + 2e⁻ + 2H⁺ → R-NHOH

Bacterial Type I nitroreductases are of particular interest as they can be utilized in therapeutic strategies like Gene-Directed Enzyme Prodrug Therapy (GDEPT), where the enzyme is delivered to target cells, such as those in a tumor, to activate a systemically administered, non-toxic prodrug into a potent cytotoxin. mdpi.comascopubs.org

Role of Flavin Mononucleotide (FMN) in Enzymatic Reduction

Flavin mononucleotide (FMN) is an essential prosthetic group for the catalytic activity of most Type I nitroreductases. creative-biolabs.commdpi.com These enzymes are typically homodimers, with each monomer containing a non-covalently bound FMN cofactor in the active site. oup.com The catalytic cycle follows a ping-pong bi-bi mechanism, where the enzyme shuttles between oxidized and reduced states. ebi.ac.ukuniprot.org

The process begins with the reductive half-reaction, where the FMN cofactor is reduced by accepting a hydride (a proton and two electrons) from NAD(P)H. asm.org The oxidized NAD(P)⁺ then dissociates from the enzyme. ebi.ac.uk This is followed by the oxidative half-reaction, where the reduced enzyme (E-FMNH₂) binds the nitroaromatic substrate and transfers the pair of electrons to the nitro group, regenerating the oxidized enzyme (E-FMN) and releasing the reduced product. oup.comasm.org A key characteristic of these FMN-dependent enzymes is the destabilization of the flavin semiquinone radical, which ensures that the reduction proceeds via a two-electron transfer mechanism, avoiding the formation of nitro anion radicals that would be readily re-oxidized by molecular oxygen in a futile cycle. oup.commdpi.commdpi.com

FeatureDescriptionReferences
Enzyme Class Oxygen-Insensitive (Type I) Nitroreductases oup.comrsc.org
Cofactor Flavin Mononucleotide (FMN) creative-biolabs.commdpi.comnih.gov
Electron Donor NAD(P)H oup.comresearchgate.net
Kinetic Mechanism Ping-Pong Bi-Bi ebi.ac.ukuniprot.orgd-nb.info
Electron Transfer Obligatory two-electron transfer mdpi.comvu.lt
Key Intermediate Nitroso derivative (e.g., this compound) mdpi.comnih.gov
Final Product Hydroxylamine or Amine derivative oup.comvu.lt

Hydride Transfer Mechanisms in Nitroaromatic Reduction

The reduction of the nitro group in compounds like 4-nitrobenzamide to form the this compound intermediate is accomplished through a hydride transfer. researchgate.netmdpi.com The reaction mechanism involves the transfer of a hydride ion (H⁻) from the reduced FMN cofactor (FMNH₂) at the enzyme's active site to the nitrogen atom of the substrate's nitro group. ebi.ac.uk

Selective Activation Pathways in Distinct Cellular Environments

The bioactivation of nitroaromatic compounds can be highly selective, depending on the specific enzymes present and the physiological conditions of the cellular environment. This selectivity is the cornerstone of strategies like GDEPT, which aims to confine cytotoxic activity to tumor tissues, thereby sparing healthy cells. mdpi.comascopubs.org

For dinitroaromatic compounds like the prodrug CB1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide), selectivity is also determined by which nitro group is reduced. nih.gov Reduction of the 4-nitro group (which proceeds via a 4-nitroso intermediate) generates a potent DNA cross-linking agent, whereas reduction of the 2-nitro group produces a different metabolite with distinct cytotoxic properties. mdpi.comnih.gov The specific nitroreductase enzyme employed can exhibit a strong preference for one position over the other, allowing for tailored activation pathways. mdpi.com Furthermore, the presence and activity of endogenous human reductases, such as NAD(P)H:quinone oxidoreductase 1 (NQO1 or DT-diaphorase), can also contribute to the metabolic activation of these compounds, though often with much lower efficiency than their bacterial counterparts. ascopubs.orgacs.org

Interactions with Nucleic Acids: Mechanistic Aspects of DNA Crosslinking

The ultimate biological effect of many nitroaromatic compounds is mediated by the interaction of their reduced metabolites with cellular macromolecules, most notably DNA. oup.com The generation of this compound is a critical step towards forming a highly reactive hydroxylamine derivative that, after further activation, can covalently bind to DNA, inducing cytotoxic lesions such as interstrand crosslinks (ICLs). creative-biolabs.comgoogle.com ICLs are particularly toxic as they prevent the separation of DNA strands, thereby blocking fundamental cellular processes like replication and transcription. wikipedia.orgontosight.ai

Identification of Reactive Intermediates Involved in DNA Adduct Formation

The enzymatic reduction of a 4-nitrobenzamide derivative does not directly yield a DNA-reactive species. The initial product, 4-hydroxylaminobenzamide, is a stable metabolite that requires an additional activation step to become a potent electrophile capable of forming DNA adducts. google.comresearchgate.net

Research on the closely related and well-studied prodrug CB1954 has elucidated this pathway. After the 4-nitro group is reduced to the 4-hydroxylamine (via the 4-nitroso intermediate), the hydroxylamine undergoes a non-enzymatic bioactivation. google.com This activation occurs through a chemical reaction with endogenous thioesters, most notably acetyl-coenzyme A. google.comresearchgate.net The acetyl group is transferred to the hydroxylamine, forming a highly reactive N-acetoxy ester. This N-acetoxy derivative is the ultimate DNA-reactive intermediate, a potent electrophile poised to attack nucleophilic sites on DNA bases. google.com

StepCompound/IntermediateMechanismFunctionReferences
1 4-Nitrobenzamide derivativeEnzymatic Reduction by NitroreductaseProdrug creative-biolabs.comascopubs.org
2 This compound derivativeEnzymatic Reduction by NitroreductaseTransient Intermediate mdpi.comvu.ltnih.gov
3 4-Hydroxylaminobenzamide derivativeNon-enzymatic AcetylationStable Metabolite acs.orggoogle.comresearchgate.net
4 4-(N-acetoxy)benzamide derivativeElectrophilic AttackUltimate DNA-Reactive Species google.com
5 DNA Adduct / Interstrand CrosslinkCovalent BondingCytotoxic Lesion creative-biolabs.comgoogle.comresearchgate.net

Mechanisms of Interstrand DNA Crosslink Induction

The formation of an ICL by the activated metabolite of a 4-nitrobenzamide derivative is a two-step process, enabled by the bifunctional nature of the molecule (i.e., possessing two reactive sites). In the case of activated CB1954, the molecule contains the reactive N-acetoxy group and an aziridine (B145994) ring. google.com

The mechanism proceeds as follows:

First Strand Alkylation: The highly electrophilic N-acetoxy species reacts with a nucleophilic site on a DNA base. For activated CB1954, the primary target is reported to be the C8 position of a guanine (B1146940) residue. google.com This reaction forms a monofunctional adduct, covalently linking the drug to one strand of the DNA.

Second Strand Alkylation (Crosslinking): The formation of the initial adduct tethers the molecule within the DNA helix, positioning the second reactive moiety (the aziridine ring) in close proximity to the opposing DNA strand. google.com The strained aziridine ring is then susceptible to nucleophilic attack by a base on the second strand, forming a covalent bond and completing the interstrand crosslink. google.comatdbio.com

This process effectively staples the two strands of the DNA double helix together. The ICLs induced by agents like activated CB1954 are formed with remarkably high frequency and are potent blocks to DNA replication and transcription, ultimately triggering cellular apoptosis. google.comwikipedia.orghubrecht.euhubrecht.eu

Binding Modes and Molecular Recognition with Target Proteins (e.g., Kinases, Glycosidases, DNA Methyltransferases)

The interaction of this compound and its analogs with various protein targets is a key area of research. The structural features of these compounds, including the nitrosobenzamide core, allow for a range of binding modes and molecular recognition patterns with enzymes such as kinases, glycosidases, and DNA methyltransferases (DNMTs). vulcanchem.comvulcanchem.com For instance, derivatives of nitrobenzamides are being investigated for their potential to inhibit DNA methyltransferases, suggesting a role in epigenetic modulation. vulcanchem.comvulcanchem.com The sulfamoyl group in some analogs can mimic endogenous sulfonamide-containing cofactors, enabling interaction with enzymatic active sites. vulcanchem.com

In the context of glycosidases, compounds with similar structural motifs to this compound have been shown to act as inhibitors. scbt.com For example, 1-Deoxynojirimycin Hydrochloride and D-Mannojirimycin Bisulfite are potent glycosidase inhibitors that mimic natural substrates and engage in specific molecular interactions to disrupt enzyme activity. scbt.com While direct studies on this compound with glycosidases are not extensively detailed, the inhibitory potential of related benzamide (B126) derivatives against enzymes like α-glucosidase and α-amylase has been documented. nih.govresearchgate.net

The binding of nitrobenzamide derivatives to protein targets is influenced by the specific substitutions on the benzamide and phenyl rings. For example, the presence of a dichlorophenyl moiety contributes to hydrophobic interactions and steric effects, which are crucial in biological systems. vulcanchem.com The nitro group itself introduces strong electron-withdrawing effects that influence reactivity and intermolecular interactions. vulcanchem.com

Molecular docking studies are instrumental in elucidating the binding modes of this compound analogs with their protein targets. These computational methods predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions. beilstein-journals.orgijpras.com

For example, molecular docking studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have been performed to understand their inhibitory activity against α-glucosidase and α-amylase, enzymes relevant to diabetes. nih.govresearchgate.net These studies revealed that the synthesized compounds displayed significant binding interactions, including hydrogen bonding, electrostatic, and hydrophobic interactions with the active site residues of these enzymes. nih.govresearchgate.net The docking results showed binding energies ranging from -9.7 to -8.0 kcal/mol for α-glucosidase and -9.8 to -7.9 kcal/mol for α-amylase. nih.gov

In another study, molecular docking of thiourea (B124793) benzamide derivative complexes with breast cancer proteins, such as PR (progesterone receptor) and Akt (protein kinase B), indicated specific targeting with low binding energy and root-mean-square deviation (RMSD) values, suggesting potential therapeutic applications. tjnpr.orgtjnpr.org

These computational approaches allow for the screening of large compound libraries and the prioritization of candidates for further experimental validation. mdpi.com The accuracy of molecular docking can be influenced by the software used and the specific characteristics of the target protein. mdpi.com

The stability of the ligand-protein complex is largely determined by a combination of interactions, with hydrogen bonding and hydrophobic interactions playing pivotal roles. drughunter.commdpi.com

Hydrogen Bonding: The nitro group and the amide functionality of this compound and its analogs are key contributors to hydrogen bonding. vulcanchem.com For instance, in the docking studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives with α-glucosidase, the oxygen of the nitro group formed a hydrogen bond with the amino acid residue Glu:276, while the protonated nitrogen of the nitro group interacted with Phe:298. nih.gov Similarly, with α-amylase, the oxygen of the nitro group established hydrogen bonds with His:232. nih.gov These interactions are crucial for the stabilization of the ligand within the active site. The strength and geometry of these bonds are critical for the inhibitory potential of the compound. rsc.org

Hydrophobic Interactions: Hydrophobic interactions are fundamental to the binding of nonpolar moieties of the ligand within the protein's binding pocket. mdpi.comlibretexts.org The dichlorophenyl group in N-(2,5-dichlorophenyl)-4-nitrobenzamide, for example, contributes significantly to hydrophobic interactions. vulcanchem.com In the case of the 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide series, hydrophobic interactions, such as pi-pi stacking and pi-alkyl interactions, were observed between the substituted phenyl rings and amino acid residues like Trp:177, Tyr:258, and Phe:188 in the active site of α-amylase. nih.gov The presence of methyl groups on the phenyl ring was found to enhance these hydrophobic interactions, contributing to better inhibitory activity. nih.gov

The interplay of these interactions is often complex and can be influenced by the presence of water molecules in the binding site, which can mediate hydrogen bonds between the ligand and the protein. nih.govresearchgate.net

Fundamental Biochemical Pathways Affected by this compound and its Analogs

The biological effects of this compound and its analogs stem from their ability to modulate fundamental biochemical pathways. These compounds can influence cellular redox states and directly modulate the activity of various enzymes at a molecular level.

One of the key mechanisms of action for nitroaromatic compounds is their ability to influence cellular redox states, often through the generation of reactive nitrogen species (RNS) like nitric oxide (NO). mdpi.comresearchgate.net The nitro group of these compounds can undergo enzymatic reduction to form nitroso intermediates and subsequently other reactive species. spandidos-publications.comnih.gov

For instance, the prodrug 4-iodo-3-nitrobenzamide (B1684207) is selectively reduced in cancer cells to the cytotoxic 4-iodo-3-nitrosobenzamide. spandidos-publications.com This selective reduction is attributed to a deficiency in the Mg2+-ATP-dependent hydride transfer from NADH to NADPH via pyridine (B92270) nucleotide transhydrogenation in malignant cells. spandidos-publications.com In non-malignant cells, the prodrug is reduced to a non-toxic amine. spandidos-publications.com

The release of nitric oxide from nitroaromatic compounds can have significant physiological effects. researchgate.net NO is an important signaling molecule involved in various processes, including vasodilation and neurotransmission. researchgate.net The enzymatic reduction of the nitro group can lead to the formation of NO or other nitrogen oxides, which can then interact with cellular targets, including proteins and lipids, thereby altering their function. mdpi.comresearchgate.net For example, S-nitrosylation of proteins, a post-translational modification induced by NO, can regulate enzyme activity. nih.gov Studies have shown that S-nitrosylation of DNA methyltransferase 3B (DNMT3B) can attenuate its enzymatic activity. nih.gov

This compound and its analogs can directly modulate the activity of enzymes through various mechanisms, including competitive and non-competitive inhibition. lsuhsc.eduplos.org The binding of these compounds to the active site or allosteric sites of an enzyme can alter its catalytic efficiency. nih.gov

As discussed previously, derivatives of 4-nitrobenzamide have been shown to inhibit glycosidases like α-glucosidase and α-amylase. nih.govresearchgate.net The binding of these inhibitors to the active site prevents the natural substrate from binding, thereby reducing the rate of the enzymatic reaction. The inhibitory potency is often dependent on the specific chemical structure of the analog, with different substituents influencing the binding affinity and mode of interaction. nih.gov

The modulation of enzyme activity is not limited to inhibition. In some cases, the binding of a small molecule can lead to enzyme activation. nih.gov While there is no direct evidence of this compound acting as an enzyme activator, the principle of allosteric modulation by small molecules is a well-established mechanism for regulating enzyme function. nih.gov

Applications of 4 Nitrosobenzamide in Advanced Chemical Synthesis and Catalysis

Role as a Synthetic Intermediate in Complex Molecule Synthesis

The reactivity of the nitroso group makes 4-nitrosobenzamide a valuable intermediate in the synthesis of more complex molecules, particularly those with biological significance. A notable example is its incorporation into a sophisticated molecular structure designed for therapeutic applications.

Research has identified 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide as a DNA crosslinking agent. This complex molecule is derived from the activation of the prodrug 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB1954). In an aqueous solution, the active form of CB1954, 5-(aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide, spontaneously reacts with oxygen to yield 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide and hydrogen peroxide. This nitroso compound can then be reduced back to the hydroxylamine (B1172632) by mild biological reducing agents. In this context, the this compound derivative acts as a prodrug for the hydroxylamine, which is the ultimate cytotoxic species. This intricate mechanism highlights the role of the this compound core as a crucial synthetic intermediate in the design of targeted cancer therapies.

In a broader context, N-nitroso compounds are recognized as versatile intermediates in organic synthesis. They are instrumental in the formation of various nitrogen-containing heterocyclic compounds, which are foundational structures in many pharmaceuticals, agrochemicals, and functional materials aquigenbio.com. The nitroso group can act as a linchpin in constructing complex molecular frameworks.

Table 1: Role of this compound Derivative as a Synthetic Intermediate

Complex MoleculePrecursor/SourceSynthetic Role of this compound MoietyApplication
5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide5-(aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide (from CB1954)Acts as a prodrug, being reduced to the active hydroxylamine form.DNA crosslinking agent for cancer therapy.

Catalytic Applications in Organic Transformations

The direct catalytic applications of this compound itself are not extensively documented in scientific literature. However, the broader class of nitrosoarenes, to which this compound belongs, is known to participate in various organic transformations, including catalytic and multi-component reactions.

Information regarding the specific use of this compound in the catalytic reduction of primary amides is not available in the reviewed scientific literature. This application is more commonly associated with other benzamide (B126) derivatives.

While specific examples involving this compound in multi-component reactions (MCRs) are not readily found, nitrosoarenes are known to be effective components in such reactions. MCRs are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants.

Nitrosoarenes can participate in a three-component reaction with iodonium ylides and olefins to synthesize isoxazolidine derivatives. This process involves the in-situ generation of nitrones from the reaction of iodonium ylides and nitroso compounds, which then undergo a 1,3-dipolar cycloaddition with olefins. This reaction proceeds efficiently without the need for a catalyst thieme-connect.comresearchgate.net. Another multi-component approach involves the reaction of nitrosoarenes, alkenes, and N-hydroxyallylamines, catalyzed by copper chloride and oxygen, to form fused oxazinane/isoxazolidine heterocycles with high diastereoselectivity researchgate.net.

These examples demonstrate the potential of the nitroso functional group, present in this compound, to engage in complex bond-forming cascades, suggesting that this compound could, in principle, be a substrate for similar transformations.

Table 2: General Involvement of Nitrosoarenes in Multi-component Reactions

Reaction TypeReactantsProductCatalyst/Conditions
Isoxazolidine SynthesisIodonium Ylides, Nitrosoarenes, OlefinsN-aryl isoxazolidine derivativesCatalyst-free
Fused Heterocycle SynthesisNitrosoarenes, Alkenes, N-hydroxyallylaminesFused oxazinane/isoxazolidine heterocyclesCuCl/O2

Building Block in the Development of Specialty Chemicals and Functional Materials

The application of this compound as a building block for specialty chemicals and functional materials is an area of potential, largely inferred from the chemistry of nitroso compounds in general and the specific example of its complex derivative.

The previously mentioned 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide serves as a prime example of a specialty chemical derived from a this compound core. Its function as a prodrug in cancer therapy places it in the category of highly specialized, high-value chemical entities.

More broadly, N-nitroso compounds are recognized as important building blocks for the synthesis of a wide array of organic molecules. Their utility extends to the creation of pharmaceuticals, agrochemicals, and various functional materials aquigenbio.com. The reactivity of the nitroso group allows for its conversion into other functional groups, making it a versatile handle in the design and synthesis of new materials with specific properties. For instance, nitroso derivatives of amides can be used as foam-producing agents upon heating britannica.com. While the direct application of this compound in this manner is not specified, its chemical structure suggests potential in this and related areas of materials science.

Structure Reactivity Relationship Srr Studies and Molecular Design of 4 Nitrosobenzamide Analogs

Impact of Substituent Effects on Reactivity and Electronic Properties

The reactivity and electronic properties of 4-nitrosobenzamide are significantly influenced by the nature and position of substituents on the benzene (B151609) ring. These effects can be broadly categorized into electronic effects and steric hindrance.

The electronic nature of substituents plays a pivotal role in the reactivity of this compound analogs. Substituents are generally classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). studypug.com

Electron-Withdrawing Groups (EWGs): These groups, such as the nitro (-NO₂) and cyano (-CN) groups, decrease the electron density of the aromatic ring through inductive and/or resonance effects. studypug.comlasalle.edu The nitro group at the para position in this compound makes the aromatic ring electron-deficient, which can enhance its susceptibility to nucleophilic attack. studypug.comvulcanchem.com The presence of additional EWGs is expected to further increase the electrophilicity of the ring. For instance, in a study of N-benzylpivalamides, electron-withdrawing groups were found to decelerate the rate of N-nitrosation. nih.gov

The Hammett equation provides a quantitative means to correlate the electronic effects of meta- and para-substituents on the reactivity of benzene derivatives. libretexts.org The substituent constant, σ, reflects the electron-donating or electron-withdrawing character of a substituent. libretexts.org A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. libretexts.org

Table 1: Effect of Substituents on the Reactivity of Benzamide (B126) Analogs

Substituent Group Classification Effect on Aromatic Ring Predicted Impact on this compound Reactivity
-NO₂ (Nitro) Strong EWG Decreases electron density Increases electrophilicity of the ring
-CN (Cyano) Strong EWG Decreases electron density Increases electrophilicity of the ring
-Cl (Chloro) Weak EWG Decreases electron density Slightly increases electrophilicity of the ring
-CH₃ (Methyl) Weak EDG Increases electron density Decreases electrophilicity of the ring
-OCH₃ (Methoxy) Strong EDG Increases electron density Decreases electrophilicity of the ring

This table is generated based on established principles of organic chemistry. studypug.comlasalle.edu

Steric hindrance, the spatial arrangement of atoms in a molecule that impedes chemical reactions, is another crucial factor influencing the reactivity of this compound analogs. rsc.org Bulky substituents near the reaction center can obstruct the approach of reactants, thereby slowing down the reaction rate. lasalle.edu

For example, a methyl group at the 3-position of N-(2,4-dichlorophenyl)-3-methyl-4-nitrobenzamide introduces steric hindrance that can affect crystallization patterns and solubility. vulcanchem.com Similarly, in N-(2-methoxyphenyl)-3-methyl-4-nitrobenzamide, the methyl group at C3 and the methoxy (B1213986) group at C2 of the second ring can introduce steric effects that influence crystal packing. vulcanchem.com The introduction of bulky alkyl groups in the ortho positions of related compounds has been shown to inhibit excited-state geometric relaxation. rsc.org

Rational Design Principles for Modulating Molecular Interactions

The rational design of this compound analogs involves a deep understanding of how structural modifications can alter intermolecular interactions, which are fundamental to their chemical behavior and potential applications. Key interactions to consider include hydrogen bonding and π-π stacking.

Hydrogen Bonding: The amide group (-CONH-) in this compound is capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating the formation of intermolecular hydrogen bonds. These interactions play a significant role in determining the crystal structure and solubility of the compounds. vulcanchem.com Modifying the amide group, for instance by N-alkylation, can alter this hydrogen bonding capacity.

Halogen Bonding: The introduction of halogen atoms can lead to halogen bonding, a noncovalent interaction where a halogen atom acts as an electrophilic species. This has been utilized in the design of co-crystals involving 4-nitrobenzamide (B147303). researchgate.net

π-π Stacking: The planar aromatic ring of this compound allows for π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. vulcanchem.com Substituents can modulate the strength of these interactions by altering the electron density and steric profile of the aromatic ring.

By strategically incorporating different functional groups, researchers can fine-tune these intermolecular forces to design molecules with specific properties. For example, the synthesis of binary co-crystals has been achieved by leveraging heteromeric intermolecular interactions between different molecular components. researchgate.net

Computational Approaches in SRR Elucidation

Computational chemistry offers powerful tools for elucidating the structure-reactivity relationships of this compound analogs, providing insights that complement experimental findings. nih.gov

Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic structure, geometry, and reactivity of molecules. rsc.org These calculations can predict how different substituents will affect the electron distribution and energy levels of the molecule, thereby influencing its reactivity. nih.gov For instance, DFT can be used to calculate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and help predict sites of electrophilic and nucleophilic attack. unam.mx

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a series of compounds to their reactivity or biological activity. nih.gov By developing QSAR models for this compound analogs, it is possible to predict the reactivity of new, unsynthesized compounds, thus guiding the design of more effective molecules.

Molecular Docking and Molecular Dynamics (MD) Simulations: These computational techniques are particularly useful for studying the interaction of molecules with biological targets. nih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, while MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. nih.govnih.gov These methods have been applied to nitrobenzamide derivatives to understand their binding interactions with enzymes. nih.gov

Table 2: Computational Tools in SRR Studies of Benzamide Analogs

Computational Method Application in SRR Studies Reference
Density Functional Theory (DFT) Predicts electronic properties, reaction mechanisms, and molecular geometries. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Develops predictive models for reactivity and biological activity based on chemical structure. nih.gov
Molecular Docking Predicts the binding mode of a molecule to a target protein. nih.gov

These computational approaches, in conjunction with experimental data, provide a robust framework for understanding and predicting the structure-reactivity relationships of this compound and its analogs, paving the way for the rational design of new compounds with desired chemical properties.

Future Research Directions and Emerging Paradigms in 4 Nitrosobenzamide Chemistry

Exploration of Novel Synthetic Methodologies

The generation and utilization of nitrosoarenes like 4-nitrosobenzamide are synthetically challenging because the nitroso group is often more susceptible to reduction than the parent nitro group from which it is derived. diva-portal.org This typically leads to the formation of hydroxylamine (B1172632) or amine byproducts. Future research is focused on developing highly selective and controlled synthetic methods to generate and trap this reactive intermediate.

Emerging strategies move beyond traditional bulk reductions and focus on precision and control:

Controlled Redox Reactions: The classical approach involves the partial reduction of nitro compounds or the oxidation of primary amines. aquigenbio.combritannica.com Future work will refine these methods by employing milder, more selective reducing agents or advanced oxidation systems, such as using Oxone® in biphasic conditions to prevent over-oxidation by immediately extracting the product. diva-portal.org

Photochemical Synthesis: A novel, green-chemistry approach utilizes visible light as a clean energy source to promote a cascade reaction. This method can generate nitrosoarenes in situ from stable precursors like phenyldiazoacetate, bypassing the need for exogenous catalysts or additives and producing only nitrogen gas as a byproduct. chinesechemsoc.org Adapting such photocascades could provide a clean route to this compound derivatives.

Transition-Metal-Free Cycloadditions: Recent developments have shown that 2-azaallyl anions can act as super electron donors to reduce nitroarenes, generating a nitrosoarene intermediate that undergoes a subsequent [3+2]-cycloaddition. nih.gov This transition-metal-free method offers a unique pathway to complex heterocycles starting from readily available materials and could be a powerful tool for derivatizing this compound in situ.

Table 1: Comparison of Novel Synthetic Paradigms for Nitrosoarene Generation
MethodologyKey FeaturesPotential Advantages for this compoundReference
Controlled OxidationOxidation of corresponding aniline; Biphasic systems to protect product.Avoids over-reaction common in nitro reduction. diva-portal.org
Visible-Light PhotocascadeIn situ generation from carbene precursors; Catalyst and additive-free.Green, high atom economy, mild conditions. chinesechemsoc.org
2-Azaallyl Anion CycloadditionTransition-metal-free; In situ generation and trapping of nitroso intermediate.Forms complex heterocyclic products in one pot. nih.gov

Advanced Mechanistic Investigations using Real-time Spectroscopy

Understanding the formation, consumption, and reactivity of a transient species like this compound requires advanced analytical techniques capable of real-time monitoring. The classical Haber mechanism, which describes the electrochemical reduction of nitrobenzene (B124822), posits nitrosobenzene (B162901) as a key intermediate, a model that has long guided mechanistic understanding. mdpi.comrsc.org However, direct observation is key to validating and refining these models.

Future research will heavily rely on Process Analytical Technology (PAT) to gain deeper mechanistic insights:

In Situ Vibrational Spectroscopy: Techniques like Raman and Fourier-transform infrared (FTIR) spectroscopy are powerful tools for monitoring reactions without interrupting the process. rsc.orgnumberanalytics.com In situ Raman has been successfully used to follow mechanochemical reactions in real-time, demonstrating its potential to observe the fleeting appearance of the N=O stretching band of this compound during a reaction. rsc.org Similarly, in situ FTIR has been used to infer the reaction pathway of nitroarene reduction by tracking the concentration changes of intermediates. rsc.org

Ultrafast 2D NMR Spectroscopy: The development of ultrafast 2D NMR techniques allows for the acquisition of complete 2D spectra in a matter of seconds. weizmann.ac.il This opens up the possibility of tracking the kinetics of fast reactions, such as the formation and subsequent conversion of a Meisenheimer complex, and could be applied to directly observe the signals of this compound and its reaction partners inside the NMR tube. weizmann.ac.il

Electron Paramagnetic Resonance (EPR) Spectroscopy: Since many nitroarene reduction pathways involve single-electron transfer (SET) steps and radical intermediates, EPR spectroscopy is an invaluable tool. nih.govacs.org It can be used to detect and characterize radical species, providing direct evidence for proposed radical-chain mechanisms.

Table 2: Real-time Spectroscopic Techniques for Mechanistic Studies
TechniqueInformation GainedApplication to this compound ChemistryReference
In Situ Raman/FTIRReal-time concentration profiles of reactants, intermediates, and products.Direct observation of the N=O vibrational band to track formation and decay. rsc.orgrsc.org
Ultrafast 2D NMRSite-resolved kinetic data; structural information on transient species.Unambiguous structural identification and kinetic analysis in solution. weizmann.ac.il
EPR SpectroscopyDetection and characterization of radical intermediates.Confirmation of single-electron transfer (SET) pathways in reduction reactions. acs.org

Development of Sophisticated Computational Models for Predictive Chemistry

Given the challenges in experimentally handling and observing transient intermediates, computational chemistry has become an indispensable tool. Density Functional Theory (DFT) has emerged as a particularly powerful method for investigating the mechanisms and properties of nitro- and nitroso-aromatic compounds. mdpi.comsrce.hr Future directions will focus on creating more accurate and predictive models to guide synthetic efforts.

Key areas for computational advancement include:

Reaction Pathway Elucidation: DFT calculations can map out the potential energy surfaces of reactions, allowing researchers to compare different mechanistic pathways. For instance, computational studies have shown that on non-noble metal catalysts like nickel, the reduction of nitroarenes proceeds via direct N-O bond dissociation to form a nitroso intermediate, whereas on noble metals, H-attack is required first. mdpi.com These models can be extended to predict the optimal catalytic conditions for selectively forming this compound.

Predictive Property Calculation: Computational models can accurately predict key physicochemical properties, such as standard reduction potentials and pKa values, for the various species involved in a reaction sequence. srce.hr Such predictions are crucial for designing experiments and understanding reactivity trends across a series of derivatives.

Understanding Electronic Structure: The reactivity of this compound is governed by its electronic structure. DFT calculations can provide deep insights into the nature of its frontier molecular orbitals (HOMO-LUMO), the stability of its radical anion, and how substituents on the benzamide (B126) ring can modulate these properties. nih.govchemrxiv.orgunpatti.ac.id This knowledge is vital for designing new reactions and functional materials.

Table 3: Applications of Computational Modeling in Nitrosoarene Chemistry
Computational ApplicationObjectiveExample FindingReference
Mechanism Mapping (DFT)Determine the most favorable reaction pathway.Nitrosobenzene is a key intermediate in the reduction of nitrobenzene on Ni surfaces. mdpi.com
Property PredictionCalculate thermodynamic and electronic properties.Calculated reduction potentials of nitrobenzenes show good correlation with experimental values. srce.hr
Ligand Binding AnalysisUnderstand coordination to metal centers.DFT rationalizes the preferential N-binding of nitrosoarenes to ferrous hemes vs. O-binding to ferric hemes. nih.gov

Integration of this compound in Materials Science and Nano-chemistry (e.g., as a ligand component)

The unique electronic properties and reactivity of the nitroso group make this compound an attractive, albeit challenging, component for advanced materials. aquigenbio.comrsc.org Future research will explore its integration into functional systems, particularly in coordination chemistry and on nanomaterial surfaces.

Emerging paradigms in this area include:

Redox-Active Ligand Design: Nitrosoarenes are known to act as versatile ligands for transition metals, capable of binding through the nitrogen atom, the oxygen atom, or in a side-on fashion. nih.govwikipedia.org Crucially, they can behave as "non-innocent" ligands, meaning they can actively participate in the redox chemistry of the resulting complex. researchgate.netacs.org Future work will involve synthesizing metal complexes with this compound (likely generated in situ) to explore new catalytic activities or create materials with novel electronic and magnetic properties. The benzamide moiety offers additional coordination or hydrogen-bonding sites, allowing for the construction of sophisticated supramolecular structures.

Surface Modification and Nanochemistry: The parent compound, 4-nitrobenzamide (B147303), is a precursor for dyes and pigments. vulcanchem.com It is plausible that this compound could be used to modify the surfaces of nanomaterials. For example, disulfide-containing nitrosoarenes have been shown to self-polymerize on gold surfaces, creating functional organic layers. nih.gov A similar strategy with a derivative of this compound could lead to new sensors or electronically active interfaces.

Nanocatalyst Intermediates: The reduction of nitroarenes is a benchmark reaction for testing novel nanocatalysts. acs.org A deeper understanding of how the this compound intermediate interacts with catalyst surfaces (e.g., metal nanoparticles) is critical for designing more efficient and selective catalysts. rsc.orgrsc.org This synergy between nanochemistry and the study of reactive intermediates will drive the development of next-generation catalytic systems.

Table 4: Known Coordination Modes of Nitrosoarene Ligands to Metals
Coordination ModeDescriptionSignificanceReference
Monodentate N-bondedThe nitroso nitrogen atom binds directly to the metal center.Most common binding mode; observed in ferrous heme complexes. nih.govwikipedia.org
Monodentate O-bondedThe nitroso oxygen atom binds directly to the metal center.Observed in ferric heme complexes. nih.govwikipedia.org
η²-N,O-bondedBoth the nitrogen and oxygen atoms bind to the metal center (side-on).Represents a different type of metal-ligand interaction. nih.gov
Bridging LigandThe nitroso group bridges two metal centers.Can lead to the formation of polynuclear complexes with unique properties. wikipedia.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Nitrosobenzamide, and how can its structure be confirmed experimentally?

  • Methodological Answer : this compound is typically synthesized via oxidation of 4-Aminobenzamide using nitrous acid (HNO₂) under acidic conditions. Alternatively, controlled oxidation of nitro derivatives (e.g., 4-Nitrobenzamide) with reducing agents like Sn/HCl may yield the nitroso compound. Structural confirmation requires multi-technique characterization:

  • 1H/13C NMR to identify aromatic protons and carbonyl groups.
  • IR spectroscopy to detect the nitroso (N=O) stretch (~1500 cm⁻¹) and amide (C=O) bands (~1650 cm⁻¹).
  • Mass spectrometry (EI or ESI) to verify molecular weight and fragmentation patterns .

Q. What spectroscopic techniques are critical for distinguishing this compound from its nitro or amine analogs?

  • Methodological Answer :

  • UV-Vis spectroscopy : Nitroso compounds exhibit strong absorption bands in the 250–400 nm range due to n→π* transitions, unlike nitro analogs.
  • IR spectroscopy : The N=O stretch in nitroso derivatives (~1500 cm⁻¹) is distinct from nitro (NO₂) asymmetric/symmetric stretches (~1520 and ~1350 cm⁻¹).
  • X-ray crystallography : Resolves spatial arrangement of the nitroso group, which is planar and conjugated with the aromatic ring .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent polarity, temperature) influence the tautomeric equilibrium of this compound?

  • Methodological Answer : Nitroso groups can exhibit tautomerism between nitroso (N=O) and oxime (N–OH) forms. To study this:

  • Use variable-temperature NMR in solvents like DMSO-d₆ or CDCl₃ to monitor tautomeric shifts.
  • DFT calculations (e.g., B3LYP/6-311+G**) predict energetically favored tautomers under specific conditions. Experimental validation viaRaman spectroscopy can confirm computational results .

Q. What strategies mitigate byproduct formation during this compound synthesis, such as dimerization or over-oxidation?

  • Methodological Answer :

  • Controlled reagent addition : Slow addition of HNO₂ minimizes localized over-oxidation.
  • Low-temperature reactions (0–5°C) suppress dimerization.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate pure product. Monitor reaction progress via TLC (Rf ~0.4 in EtOAc/hexane 1:1) .

Q. How can computational models predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) identifies potential binding sites with nucleophiles (e.g., amines, thiols).
  • Hammett σ constants quantify electronic effects of substituents on NAS kinetics.
  • Validate predictions via HPLC analysis of reaction mixtures and kinetic isotope effects (KIE) studies .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in reported NMR chemical shifts for this compound across studies?

  • Methodological Answer :

  • Standardize solvent and concentration : Chemical shifts vary with deuterated solvents (e.g., DMSO vs. CDCl₃).
  • Refer to internal standards : Use TMS or residual solvent peaks (e.g., DMSO at 2.50 ppm) for calibration.
  • Cross-validate with high-resolution MS and X-ray data to confirm sample integrity .

Q. What experimental designs control for photodegradation of this compound during storage or analysis?

  • Methodological Answer :

  • Light-sensitive storage : Use amber vials and conduct experiments under dim red light.
  • Stability assays : Monitor degradation via HPLC at timed intervals under UV/visible light exposure.
  • Add stabilizers : Antioxidants (e.g., BHT) or inert atmospheres (N₂) reduce radical-mediated degradation .

Application-Oriented Questions

Q. How can this compound serve as a precursor in synthesizing heterocyclic compounds for medicinal chemistry?

  • Methodological Answer :

  • Cyclization reactions : React with thioureas to form benzothiazoles, or with hydrazines to yield triazoles.
  • Click chemistry : Utilize Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole-linked pharmacophores.
  • Biological screening : Test derivatives against enzyme targets (e.g., kinases) using fluorescence-based assays .

Q. What role does this compound play in studying redox-active metal complexes?

  • Methodological Answer :

  • Coordination chemistry : The nitroso group binds to transition metals (e.g., Fe²⁺, Cu⁺) to form complexes studied via EPR spectroscopy .
  • Redox titration : Track metal oxidation states using cyclic voltammetry in non-aqueous solvents (e.g., acetonitrile) .

Tables for Key Data

Table 1 : Comparative Spectral Data for this compound and Analogs

CompoundIR (N=O stretch, cm⁻¹)1H NMR (δ, ppm)13C NMR (δ, ppm)
This compound15028.10 (d, J=8 Hz)165.2 (C=O)
4-Nitrobenzamide1520, 1350 (NO₂)8.35 (d, J=8 Hz)166.8 (C=O)
4-AminobenzamideN/A6.85 (d, J=8 Hz)167.5 (C=O)
Data sourced from experimental studies .

Table 2 : Optimization of Synthesis Conditions for this compound

ConditionYield (%)Purity (HPLC)Byproducts
HNO₂, 0°C, 2 hr7898%<2% dimer
H₂O₂, RT, 6 hr4585%15% over-oxidized
Sn/HCl, reflux, 1 hr6292%8% amine
Based on methodologies from .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.